molecular formula C8H7F3N2O3 B13895825 Methyl 5-methoxy-3-(trifluoromethyl)pyrazine-2-carboxylate

Methyl 5-methoxy-3-(trifluoromethyl)pyrazine-2-carboxylate

Cat. No.: B13895825
M. Wt: 236.15 g/mol
InChI Key: ATUPOIVWZLPFOL-UHFFFAOYSA-N
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Description

Methyl 5-methoxy-3-(trifluoromethyl)pyrazine-2-carboxylate is a chemical compound that belongs to the pyrazine family. Pyrazines are known for their aromatic properties and are often used in various chemical and pharmaceutical applications. This compound, in particular, is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methoxy-3-(trifluoromethyl)pyrazine-2-carboxylate typically involves the reaction of 5-methoxy-3-(trifluoromethyl)pyrazine-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methoxy-3-(trifluoromethyl)pyrazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: 5-methoxy-3-(trifluoromethyl)pyrazine-2-carboxylic acid.

    Reduction: 5-methoxy-3-(trifluoromethyl)pyrazine-2-methanol.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-methoxy-3-(trifluoromethyl)pyrazine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical properties.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 5-methoxy-3-(trifluoromethyl)pyrazine-2-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(trifluoromethyl)pyrazine-2-carboxylate
  • 5-methoxy-3-(trifluoromethyl)pyrazine-2-carboxylic acid
  • 2-methyl-5-(trifluoromethyl)pyrazine

Uniqueness

Methyl 5-methoxy-3-(trifluoromethyl)pyrazine-2-carboxylate stands out due to the presence of both a methoxy and a trifluoromethyl group. This combination imparts unique chemical properties, such as increased stability and lipophilicity, making it a valuable compound for various applications.

Biological Activity

Methyl 5-methoxy-3-(trifluoromethyl)pyrazine-2-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, enzymatic inhibition, and potential applications in disease treatment.

Chemical Structure

The compound features a pyrazine ring with methoxy and trifluoromethyl substituents, which are known to influence its biological properties. The molecular structure can be represented as follows:

Methyl 5 methoxy 3 trifluoromethyl pyrazine 2 carboxylate\text{Methyl 5 methoxy 3 trifluoromethyl pyrazine 2 carboxylate}

Antiproliferative Effects

Recent studies have demonstrated that derivatives of pyrazine compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, related compounds have shown IC50 values in the low micromolar range against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. Although specific data for this compound is limited, its structural analogs suggest potential efficacy in inhibiting tumor growth.

CompoundCell LineIC50 (µM)
17lA5490.98 ± 0.08
17lMCF-71.05 ± 0.17
17lHeLa1.28 ± 0.25

Note: Data sourced from related pyrazine derivatives .

Enzymatic Inhibition

The trifluoromethyl group in pyrazine derivatives has been associated with enhanced activity against various enzymes, including kinases involved in cancer progression. For example, compounds with similar structures have shown potent inhibition of c-Met and VEGFR-2 kinases, which are crucial for tumor growth and metastasis.

EnzymeIC50 (nM)
c-Met26.00
VEGFR-22.6

Note: These values indicate the potential for this compound to exhibit similar inhibitory effects on these targets .

Study on Antifungal Activity

In a comparative study, pyrazine derivatives were evaluated for their antifungal efficacy against wheat brown rust and barley powdery mildew. The trifluoromethyl-substituted pyrazines demonstrated significantly higher antifungal activity compared to their chloro-substituted counterparts, indicating that the trifluoromethyl group enhances biological activity.

Example Results:

Compound TypeActivity Level
Trifluoromethyl>10x higher activity
Chloro-substitutedBaseline

This suggests that this compound may also possess antifungal properties worth exploring further .

Structure-Activity Relationship (SAR)

The presence of electron-withdrawing groups like trifluoromethyl has been linked to increased potency in various biological assays. Understanding the SAR is crucial for optimizing the efficacy of this compound.

Properties

Molecular Formula

C8H7F3N2O3

Molecular Weight

236.15 g/mol

IUPAC Name

methyl 5-methoxy-3-(trifluoromethyl)pyrazine-2-carboxylate

InChI

InChI=1S/C8H7F3N2O3/c1-15-4-3-12-5(7(14)16-2)6(13-4)8(9,10)11/h3H,1-2H3

InChI Key

ATUPOIVWZLPFOL-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(C(=N1)C(F)(F)F)C(=O)OC

Origin of Product

United States

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